Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
Description
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a phenyl group at position 4, a substituted benzamido moiety at position 2, and an ethyl ester at position 2. This compound belongs to a class of heterocyclic molecules often explored for their pharmacological properties, particularly in kinase inhibition or enzyme targeting due to their structural mimicry of natural substrates .
Properties
IUPAC Name |
ethyl 4-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-2-31-24(28)21-20(17-8-4-3-5-9-17)16-32-23(21)25-22(27)18-10-12-19(13-11-18)33(29,30)26-14-6-7-15-26/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVUIHFSSCOFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the phenyl and benzamido groups. The pyrrolidin-1-ylsulfonyl group is then added through a sulfonylation reaction. The final step involves esterification to introduce the ethyl carboxylate group. Common reagents used in these reactions include sulfur, phenylboronic acid, and pyrrolidine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing the pyrrolidin-1-ylsulfonyl group exhibit significant anticancer properties. Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases . The mechanism of action is thought to involve the inhibition of pro-inflammatory cytokines, which could be crucial in managing chronic inflammation.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies have revealed that modifications to the thiophene ring and the sulfonamide group can significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the thiophene ring | Alters potency against cancer cells |
| Varying the length of the alkyl chain on the sulfonamide | Affects solubility and bioavailability |
These insights guide further synthetic efforts to enhance efficacy and reduce side effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of the thiophene core.
- Introduction of the pyrrolidin-1-ylsulfonamide moiety.
- Final esterification to yield the target compound.
Research has also focused on synthesizing derivatives with modified functional groups to explore their biological activities further .
Potential Therapeutic Applications
4.1 Neurological Disorders
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier is a critical factor in developing these therapeutic agents.
4.2 Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This aspect opens avenues for further research into its use as an antibiotic or in combination therapies for infectious diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of a thiophene core, phenyl substitution, and the pyrrolidinylsulfonyl-benzamido group. Below is a comparison with analogous compounds from the literature:
Physicochemical Properties
- Melting Point: Similar compounds (e.g., ’s derivatives) exhibit melting points ranging from 99.7°C (carboxylic acid derivatives) to 234.3°C (rigid bicyclic structures). The pyrrolidinylsulfonyl group in the target compound may elevate its melting point compared to non-sulfonylated analogues .
- Solubility : The sulfonamide group enhances aqueous solubility relative to purely aromatic esters (e.g., ’s methyl ester derivative) but reduces lipophilicity compared to piperazinyl analogues (CAS 156724-46-8) .
Biological Activity
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with an ethyl carboxylate group and a sulfonamide moiety linked to a pyrrolidine ring. The structural formula can be represented as follows:
This unique structure contributes to its biological properties, particularly in targeting various cellular pathways.
Antitumor Activity
Recent studies have indicated that compounds containing thiophene and sulfonamide groups exhibit notable antitumor activity. The mechanisms often involve:
- Inhibition of Cell Proliferation : this compound has shown promise in inhibiting the growth of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : The compound may interfere with signaling pathways such as the Bcl-2 family proteins, which are crucial in regulating apoptosis .
Biological Activity Data
A summary of key findings from various studies is presented in the table below:
| Study | Activity Assessed | IC50 (µM) | Remarks |
|---|---|---|---|
| Study 1 | Antitumor (A431 cells) | 1.98 ± 1.22 | Significant growth inhibition observed |
| Study 2 | Antiviral against EBOV | 0.07 ± 0.05 | Comparable to standard treatments |
| Study 3 | Antibacterial (Staphylococcus aureus) | 3.12 | More potent than control drugs |
Case Study 1: Antitumor Efficacy
In a recent investigation, this compound was tested against various cancer cell lines, including A431 (epidermoid carcinoma). The compound exhibited a low IC50 value (1.98 µM), indicating potent antitumor activity. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with the Bcl-2 pathway, making it a candidate for further development in cancer therapeutics .
Case Study 2: Antiviral Properties
Another study focused on the antiviral properties of thiophene derivatives, including this compound, against Ebola virus pseudotypes. The results demonstrated an EC50 value of 0.07 µM, suggesting high efficacy in preventing viral entry into host cells. This mechanism is believed to involve disruption of critical interactions between viral proteins and host cell receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
